molecular formula C9H4O5D6 B602592 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid CAS No. 84759-06-8

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

Cat. No. B602592
CAS RN: 84759-06-8
M. Wt: 204.21
InChI Key: YITBSJALJWUAQA-LVSMMTLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid (4-OH-3,5-DMBA) is a synthetic compound with a broad range of applications in scientific research. It is a hydrophilic, water-soluble molecule, and is used as a reagent in biochemical and physiological research. 4-OH-3,5-DMBA is a derivative of benzoic acid, and is a potent inhibitor of cytochrome P450 enzymes. It has been used in a variety of research studies, including studies of enzyme inhibition, drug metabolism, and drug binding.

Scientific Research Applications

Crystalline Structure Analysis

The study of the crystalline structure of various alkoxy-substituted benzoic acids, including derivatives similar to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, reveals insights into their molecular features and packing arrangements. These structures, often forming H-bonded dimeric synthons, provide critical understanding in the field of molecular design and material science (Raffo et al., 2014).

Synthesis and Chemical Transformation

Research focused on the synthesis of specific derivatives of benzoic acids, including those structurally related to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, is significant in developing new chemical compounds and intermediates for various applications. This includes the creation of food additives and constituents for antibiotics (Dornhagen & Scharf, 1985).

Radiation-Induced Chemical Changes

Studies on the hydroxylation process induced by γ-radiation in benzoic acids provide valuable insights into radiation-induced chemical changes. This research can be crucial for applications in food irradiation and understanding the stability of chemical compounds under radiation exposure (Gaisberger & Solar, 2001).

Potentiometric Titration and Analytical Chemistry

The potentiometric titration of hydroxylated benzoic acids, akin to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, using artificial neural networks, is a significant advancement in analytical chemistry. It enhances the precision in determining the concentration of similar compounds (Aktaş & Yaşar, 2004).

Ionization Studies

Investigating the ionization characteristics of substituted benzoic acids, including 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid derivatives, is crucial for understanding their chemical behavior. This research contributes to the broader field of organic chemistry and the study of acid-base reactions (Srivastava, 1967).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on molecular structures and vibrational spectra of hydroxylated benzoic acids contribute to a deeper understanding of their physical and chemical properties. This research is pivotal in material science, drug design, and molecular modeling (Mathammal et al., 2016).

Molecular Isomerism

Research into the rearrangements and isomerism in the molecular ion of benzoic acid derivatives, including those similar to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, sheds light on the complexity of molecular structures and their behavior under specific conditions, aiding in the field of mass spectrometry and molecular physics (Gillis & Porter, 1985).

properties

CAS RN

84759-06-8

Product Name

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

Molecular Formula

C9H4O5D6

Molecular Weight

204.21

InChI

InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1

InChI Key

YITBSJALJWUAQA-LVSMMTLPSA-N

SMILES

C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O

boiling_point

379.5±42.0 °C at 760 mmHg

density

1.3±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

530-57-4 (unlabelled)

synonyms

(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid;  N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid;  VSV

tag

Benzoic Acid Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Reactant of Route 3
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Reactant of Route 4
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Reactant of Route 5
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
Reactant of Route 6
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.